1-(4-Fluorophenyl)imidazolidin-2-one
Overview
Description
1-(4-Fluorophenyl)imidazolidin-2-one is a heterocyclic organic compound with the molecular formula C9H9FN2O It is characterized by the presence of a fluorophenyl group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with glyoxal in the presence of a base to form the intermediate Schiff base, which is then cyclized to produce the desired imidazolidinone . Another method includes the base-catalyzed intramolecular hydroamidation of propargylic ureas under ambient conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones, amine derivatives, and other functionalized compounds .
Scientific Research Applications
1-(4-Fluorophenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)imidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, leading to distinct reactivity and applications.
Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound in various research fields .
Biological Activity
1-(4-Fluorophenyl)imidazolidin-2-one, with the CAS number 53159-75-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, typically involving the reaction of 4-fluorobenzaldehyde with imidazolidin-2-one derivatives. The synthesis often employs catalysts or specific reagents to enhance yield and purity.
Common Synthetic Route:
- Reagents: 4-fluorobenzaldehyde, imidazolidin-2-one.
- Catalysts: Acidic or basic conditions may be applied to facilitate the reaction.
- Yield: Optimization can lead to high yields (often exceeding 80%).
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
LNCaP (Prostate) | 7.5 | Inhibition of cell proliferation |
A549 (Lung) | 6.3 | Disruption of mitochondrial function |
These findings suggest that the compound may interfere with critical cellular processes necessary for cancer cell survival.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels have been linked to the compound's cytotoxicity, contributing to oxidative stress within cancer cells.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- A study published in Current Organic Chemistry evaluated its effects on MCF-7 cells and found that it surpassed the activity of standard chemotherapeutics like staurosporine in inducing apoptosis1.
- Another investigation focused on its selectivity towards prostate cancer cells (LNCaP), showing a promising selectivity index compared to normal cell lines2.
Properties
IUPAC Name |
1-(4-fluorophenyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVKZHAXXGTIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363207 | |
Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53159-75-4 | |
Record name | 1-(4-fluorophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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